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Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-indole

Cat. No.: B1288853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-methyl-1H-indole (CAS No: 6127-18-0), a key heterocyclic building block in
pharmaceutical research and organic synthesis. While this compound is commercially
available, its complete, experimentally verified spectroscopic data is not consistently published
in public-access databases. This guide consolidates available information, presents expected
spectral characteristics based on analogous structures, and provides detailed experimental
protocols for obtaining and analyzing the necessary data.

Overview of 4-Bromo-2-methyl-1H-indole

4-Bromo-2-methyl-1H-indole is a brominated indole derivative widely used as an intermediate
in the synthesis of biologically active molecules.[1] Its structure lends itself to further
functionalization, particularly through cross-coupling reactions at the bromine-substituted
position, making it a valuable scaffold in medicinal chemistry for the development of novel
therapeutics, including kinase inhibitors and serotonin receptor modulators.[1]

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for 4-Bromo-2-methyl-1H-indole is often
provided by commercial suppliers upon purchase but is not extensively cataloged in public
literature.[1][2] The following tables summarize the expected and reported data for this
compound and its derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 4-Bromo-2-methyl-1H-indole.

The following tables outline the anticipated chemical shifts for *H and 13C NMR spectra.

Table 1: Expected *H NMR Spectroscopic Data for 4-Bromo-2-methyl-1H-indole

Expected Chemical

Coupling Constant

Proton _ Multiplicity

Shift (8, ppm) (J, Hz)
NH (H1) 8.0-8.3 broad singlet
H7 72-74 doublet ~8.0
H5 71-72 triplet ~8.0
H6 70-71 doublet ~8.0
H3 6.2-6.4 singlet
CHs (at C2) 24-25 singlet

Note: Spectra are typically recorded in CDCIs or DMSO-ds. The NH proton is exchangeable

with D20.

Table 2: Expected 13C NMR Spectroscopic Data for 4-Bromo-2-methyl-1H-indole
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Carbon Expected Chemical Shift (3, ppm)
C2 137 - 139

C7a 135-136

C3a 128 - 130

C5 124 - 126

C6 122 - 124

Cc7 112 -114

C4 111-113

C3 100 - 102

CHs (at C2) 13-15

Note: The assignment is based on general indole chemical shifts and substituent effects.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for 4-Bromo-2-methyl-1H-indole

Functional Group

Vibrational Mode

Expected
Wavenumber (cm~?)

Intensity

N-H Stretching 3350 - 3450 Medium, Sharp
C-H (aromatic) Stretching 3000 - 3100 Medium

C-H (aliphatic, CHs) Stretching 2850 - 2960 Medium

C=C (aromaitic) Stretching 1580 - 1620 Medium-Strong
C-N Stretching 1280 - 1350 Medium

C-Br Stretching 550 - 650 Strong
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, allowing for the
determination of the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for 4-Bromo-2-methyl-1H-indole

Parameter Value Notes
Molecular Formula CoHsBrN

Molecular Weight 210.07 g/mol

Monoisotopic Mass 208.98401 Da

The characteristic isotopic
pattern for bromine (**Br and

Expected [M]* and [M+2]* m/z 209 and 211 81Br) results in two peaks of
nearly equal intensity,

separated by 2 m/z units.

Loss of the bromine atom is a
Key Fragment lons m/z 130 ([M-Br]*) common fragmentation

pathway.

Note: Mass spectra of derivatives of 4-bromo-2-methyl-1H-indole have been reported in
patent literature, confirming its utility as a synthetic intermediate.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-methyl-1H-indole in approximately
0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer
on the deuterium signal of the solvent and shim the magnetic field to achieve optimal
homogeneity.
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e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: Approximately 16 ppm.

[¢]

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay (D1): 1-5 seconds.

Number of Scans: 8-16 scans.

o

e 13C NMR Acquisition:
o Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.
o Spectral Width: Approximately 240 ppm.
o Relaxation Delay (D1): 2 seconds.
o Number of Scans: 1024-4096 scans, depending on sample concentration.

o Data Processing: Apply Fourier transform to the acquired FID. Phase the spectrum and
perform baseline correction. Calibrate the chemical shifts using the residual solvent peak
(CDCls: & 7.26 for *H, & 77.16 for 13C; DMSO-ds: o 2.50 for *H, & 39.52 for 13C).

FT-IR Spectroscopy Protocol (ATR)

e Instrument Setup: Perform a background scan on a clean Attenuated Total Reflectance
(ATR) crystal to account for ambient atmospheric conditions.

o Sample Preparation: Place a small amount of the solid 4-Bromo-2-methyl-1H-indole
powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the ATR clamp to ensure good contact between the
sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm~1.

o Data Processing: The software automatically ratios the sample scan against the background
scan to produce the final transmittance or absorbance spectrum.
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Mass Spectrometry Protocol (GC-MS with El)

o Sample Preparation: Prepare a dilute solution of 4-Bromo-2-methyl-1H-indole (approx. 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

o GC Separation:

[e]

Instrument: Gas chromatograph coupled to a mass spectrometer.

o

Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane).

[¢]

Injection Volume: 1 pL.

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,

o

then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
o MS Detection (Electron lonization - EI):
o lonization Energy: Standard 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: ~230 °C.

o Data Analysis: Analyze the resulting mass spectrum for the parent molecular ion peaks ([M]*
and [M+2]*) and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of a chemical entity like 4-Bromo-2-methyl-1H-indole follows a logical
workflow to confirm its structure and purity.
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Synthesis & Purification

Synthesis of 4-Bromo-2-methyl-1H-indole

;
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Caption: General workflow for the synthesis and spectroscopic validation of 4-Bromo-2-

methyl-1H-indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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